1-(3-chlorophenyl)-4-(3-fluorobenzyl)pyrazine-2,3(1H,4H)-dione
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Overview
Description
1-(3-chlorophenyl)-4-(3-fluorobenzyl)pyrazine-2,3(1H,4H)-dione is a synthetic organic compound that belongs to the class of pyrazine derivatives. This compound is characterized by the presence of a chlorophenyl group at the 1-position and a fluorobenzyl group at the 4-position of the pyrazine ring. The unique structural features of this compound make it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(3-chlorophenyl)-4-(3-fluorobenzyl)pyrazine-2,3(1H,4H)-dione can be achieved through several synthetic routes. One common method involves the condensation of 3-chlorobenzaldehyde with 3-fluorobenzylamine to form an intermediate Schiff base, which is then cyclized with hydrazine hydrate to yield the desired pyrazine derivative. The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as ethanol or methanol, under an inert atmosphere.
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
1-(3-chlorophenyl)-4-(3-fluorobenzyl)pyrazine-2,3(1H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazine derivatives.
Substitution: The chlorophenyl and fluorobenzyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted pyrazine derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, acetonitrile), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-chlorophenyl)-4-(3-fluorobenzyl)pyrazine-2,3(1H,4H)-dione has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-4-(3-fluorobenzyl)pyrazine-2,3(1H,4H)-dione involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells or inhibiting cell proliferation through the modulation of signaling pathways.
Comparison with Similar Compounds
1-(3-chlorophenyl)-4-(3-fluorobenzyl)pyrazine-2,3(1H,4H)-dione can be compared with other pyrazine derivatives, such as:
1-(3-chlorophenyl)-4-(3-methylbenzyl)pyrazine-2,3(1H,4H)-dione: Similar structure but with a methyl group instead of a fluorine atom, which may result in different chemical and biological properties.
1-(3-bromophenyl)-4-(3-fluorobenzyl)pyrazine-2,3(1H,4H)-dione: Similar structure but with a bromine atom instead of a chlorine atom, which may affect its reactivity and biological activity.
Properties
IUPAC Name |
1-(3-chlorophenyl)-4-[(3-fluorophenyl)methyl]pyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O2/c18-13-4-2-6-15(10-13)21-8-7-20(16(22)17(21)23)11-12-3-1-5-14(19)9-12/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJTWXFVGPGZOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=CN(C(=O)C2=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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